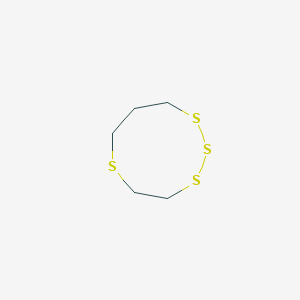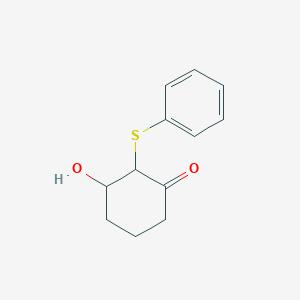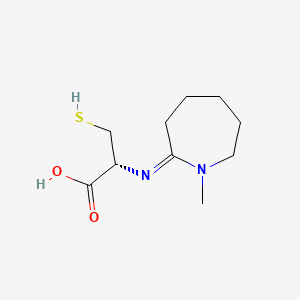
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine is a complex organic compound that features a unique azepine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the azepine ring. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine can undergo a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.
Applications De Recherche Scientifique
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved can vary depending on the context of its use and the specific biological systems being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-4-methoxybenzenamine
- 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide
- (Hexahydro-1-methyl-2H-azepin-2-ylidene)thiourea
Uniqueness
N-(Hexahydro-1-methyl-2H-azepin-2-ylidene)-L-cysteine is unique due to its specific azepine ring structure and the presence of the L-cysteine moiety. This combination of features imparts distinctive chemical properties and potential biological activities that set it apart from other similar compounds.
Propriétés
Numéro CAS |
105099-14-7 |
|---|---|
Formule moléculaire |
C10H18N2O2S |
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
(2R)-2-[(1-methylazepan-2-ylidene)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H18N2O2S/c1-12-6-4-2-3-5-9(12)11-8(7-15)10(13)14/h8,15H,2-7H2,1H3,(H,13,14)/t8-/m0/s1 |
Clé InChI |
YWCBQQIRMJYFHS-QMMMGPOBSA-N |
SMILES isomérique |
CN1CCCCCC1=N[C@@H](CS)C(=O)O |
SMILES canonique |
CN1CCCCCC1=NC(CS)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


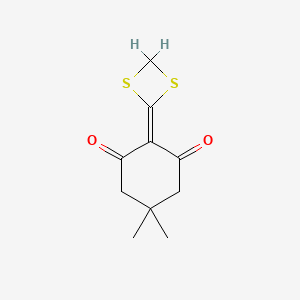
![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
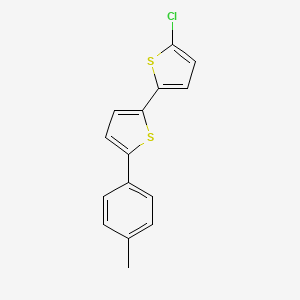
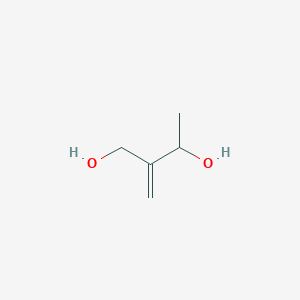
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

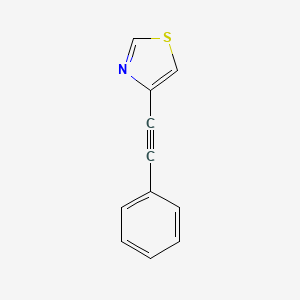
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
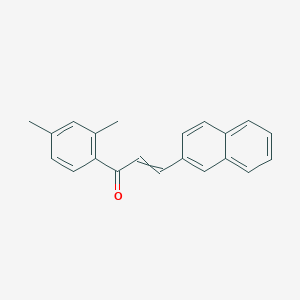

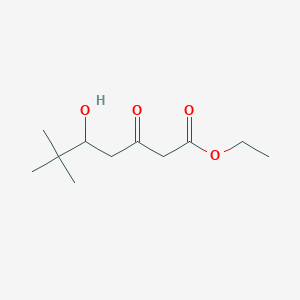
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
